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Compound of Interest

2,6-Dimethoxy-4-
Compound Name:
nitrobenzaldehyde

Cat. No.: B8028202

Get Quote

Part 1: Executive Summary & Chemical Identity
Scope and Significance

2,6-Dimethoxy-4-nitrobenzaldehyde is a highly functionalized aromatic intermediate used in
the synthesis of complex pharmacophores, dyes, and organic electronic materials.[1] Its

structural uniqueness lies in the symmetric substitution pattern of the methoxy groups flanking
the aldehyde, combined with a strong electron-withdrawing nitro group at the para position.[2]

For researchers and drug development professionals, accurate identification of this compound
is critical, particularly to distinguish it from its thermodynamically favored isomers (e.g., 3-nitro
or 2,5-dimethoxy derivatives) formed during non-selective nitration. This guide provides a
definitive spectroscopic framework for validation.

Chemical Identity Table
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Property Detail

IUPAC Name 2,6-Dimethoxy-4-nitrobenzaldehyde

Molecular Formula

Molecular Weight 211.17 g/mol
CAS Number 1803842-51-4
Appearance Pale yellow to yellow crystalline solid

Soluble in DMSO, DMF,

Solubility
; sparingly soluble in water
Aldehyde (-CHO), Nitro (
Key Functional Groups ), Ether (

)

Part 2: Synthesis & Preparation Workflow
Synthetic Route: Electrophilic Aromatic Substitution

The primary synthesis involves the nitration of 2,6-dimethoxybenzaldehyde.[1][2] While the
methoxy groups (ortho/para directors) typically activate positions 3 and 5, the "para" position
(C4) relative to the aldehyde is often targeted to achieve specific electronic properties.

Critical Note on Regioselectivity: Direct nitration can yield mixtures.[2] The 3-nitro isomer (meta
to aldehyde, ortho to methoxy) is a common competitor. The 4-nitro isomer (target) is
distinguished by its symmetry.[2]

Synthesis Workflow Diagram

The following diagram outlines the reaction pathway and the critical purification logic required
to isolate the 4-nitro isomer.
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(Asymmetric NMR Pattern) 1

Nitration Agent
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(0°C to RT)

Starting Material Electrophilic Subst.

2,6-Dimethoxybenzaldehyde

Click to download full resolution via product page

Figure 1: Synthetic pathway and separation logic for 2,6-Dimethoxy-4-nitrobenzaldehyde.

Part 3: Spectroscopic Characterization (The Core)

This section details the expected spectral data derived from the compound's specific symmetry

(

effective symmetry in solution) and electronic environment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagnostic Feature: The molecule possesses a plane of symmetry passing through the
aldehyde and nitro groups.[2] Consequently, the two aromatic protons are chemically
equivalent, and the two methoxy groups are chemically equivalent. Any deviation from this
symmetry (e.g., multiple aromatic signals) indicates the presence of the 3-nitro isomer.

Table 1:
H NMR Data (DMSO-

, 400 MHz)
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Shift (
Position Multiplicity Integration
» Ppm)

Assignment
Logic

Characteristic

aldehyde proton;
-CHO 10.20 -10.40 Singlet (s) 1H deshielded by

carbonyl

anisotropy.[2]

Critical: Appears
as a singlet due
to symmetry.
Deshielded by

the ortho-nitro

group.[2]

Ar-H (3, 5) 7.60-7.80 Singlet (s) 2H

Two equivalent
3.90-4.00 Singlet (s) 6H methoxy groups.

[2]

-OCH

Table 2:
C NMR Data (DMSO-

, 100 MHz)
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Shift (
Carbon Type Assignment
» PpmM)
C=0 187.0 - 189.0 Aldehyde carbonyl carbon.[2]
C-NO 149.0 — 151.0 Aromatic C4 (Ipso to nitro).[2]
Aromatic C2, C6 (Ipso to
C-OMe 158.0 — 160.0
methoxy).[2]
C-ipso (CHO) 112.0-115.0 Aromatic C1.[2]
Aromatic C3, C5.[2] Shielded
Ar-C-H 106.0 — 108.0 by ortho-OMe, deshielded by
ortho-NO2.[2]
-OCH 56.0 - 57.0 Methoxy carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the three key functional groups.[2]

Table 3: Key IR Absorption Bands (KBr Pellet)
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Wavenumber (cm

Functional Group Mode Notes
)
"Fermi doublet"
Aldehyde C-H 2850, 2760 Stretching characteristic of
aldehydes.
Conjugated carbonyl;
] slightly lowered
C=0]2] (Aldehyde) 1690 — 1705 Stretching
frequency due to
conjugation.[2]
S ) C=C skeletal
Aromatic Ring 1590, 1470 Stretching o
vibrations.[2]
Nitro (-NO _ Strong, diagnostic
1530 — 1540 Asymmetric Stretch
) band.[2]
Nitro (-NO _ Strong, diagnostic
1340 - 1350 Symmetric Stretch
) band.[2]
] Aryl alkyl ether
Ether (C-O-C) 1240 - 1260 Stretching

stretch.[2]

Mass Spectrometry (MS)

lonization Mode: EI (70 eV) or ESI (+).

e Molecular lon (

): m/z 211.[2]

e Base Peak: Often

(m/z 165) or

(m/z 182) depending on ionization energy.[2]

» Fragmentation Pattern:
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o Loss of

radical

m/z 182.[2]
o Loss of

radical

m/z 165.[2]

o Sequential loss of methyl (
) groups from methoxy.[2]

Part 4: Structural Analysis & Logic Map

To ensure the isolated compound is indeed the 4-nitro isomer and not the 3-nitro or 5-nitro
regioisomers, the following logic map should be applied during analysis.
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l
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l
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Singlet (2H) Doublets (1H each)
YES: Symmetric Structure NO: Asymmetric Structure
(2,6-Dimethoxy-4-nitrobenzaldehyde) (Doublets observed)

Identify Isomer: |
Likely 3-Nitro or 2,5-Dimethoxy derivative !

Click to download full resolution via product page

Figure 2: Logical flowchart for confirming the regiochemistry of 2,6-Dimethoxy-4-
nitrobenzaldehyde.

Part 5: Experimental Protocols (Standardized)
General Nitration Protocol (Representative)

Note: Always perform in a fume hood with appropriate PPE.
e Preparation: Dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid (

) at 0°C.

» Addition: Dropwise add a mixture of fuming nitric acid (

) and sulfuric acid, maintaining temperature < 10°C.
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e Reaction: Stir at 0°C for 30-60 minutes. Monitor by TLC (SiO2, Hexane:EtOAc 7:3).
e Quenching: Pour reaction mixture onto crushed ice.
o Workup: Filter the yellow precipitate.[2] Wash with cold water and saturated

to remove acid traces.[2]

 Purification: Recrystallize from Ethanol or purify via flash column chromatography to
separate isomers.

Quality Control Criteria

e Melting Point: Distinct sharp range (approx. 168-172°C for similar analogs; specific
experimental value should be determined).[2]

e Purity: >98% by HPLC (254 nm).

* NMR Validation: Integration of Ar-H to OMe must be exactly 1:3 (2H : 6H).
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(Note: While direct primary literature for the specific 4-nitro isomer is limited compared to the 3-
nitro isomer, the spectroscopic data provided here is derived from authoritative chemical shift
principles and symmetry constraints inherent to the CAS-registered structure 1803842-51-4.)[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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